molecular formula C17H24N2O2 B1527674 tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate CAS No. 942148-12-1

tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate

Cat. No. B1527674
M. Wt: 288.4 g/mol
InChI Key: QKNNTRWRJFJHCT-UHFFFAOYSA-N
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Description

The compound “tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate” is a related compound . It has a molecular weight of 228.33 and its IUPAC name is tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for the related compound “tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate” is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-6-9(7-14)12(4,5)8-13/h9H,6-8,13H2,1-5H3 . The InChI key is YIGSVYJNDHDLNU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The related compound “tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate” is an oil . It is stored at 4 degrees Celsius .

Scientific Research Applications

  • Scientific Field: Molecular Biology

    • Application Summary : Proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins, have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens .
    • Methods of Application : Proteases are extensively applied enzymes in several sectors of industry and biotechnology, including the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing and proteolytic digestion of proteins in proteomics .
    • Results or Outcomes : The use of proteolytic enzymes in these applications has greatly advanced our understanding of biological processes and has led to the development of many new therapeutic strategies .
  • Scientific Field: Organic Chemistry

    • Application Summary : A PCl3-mediated conversion of tert-butyl esters into esters and amides in one-pot under air is developed .
    • Methods of Application : This novel protocol is highlighted by the synthesis of skeletons of bioactive molecules and gram-scale reactions. Mechanistic studies revealed that this transformation involves the formation of an acid chloride in situ, which is followed by reactions with alcohols or amines to afford the desired products .
    • Results or Outcomes : This method provides an efficient, low-cost, and environmentally friendly methodology for the synthesis of esters and amides in good-to-high yields .
  • Scientific Field: Organic Synthesis

    • Application Summary : Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines .
    • Methods of Application : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
    • Results or Outcomes : The application of tert-butanesulfinamide in the asymmetric synthesis has been growing in the last two decades .
  • Scientific Field: Chemical Synthesis

    • Application Summary : Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides .
    • Methods of Application : This transformation involves the formation of an acid chloride in situ, which is followed by reactions with alcohols or amines to afford the desired products .
    • Results or Outcomes : This method provides an efficient, low-cost, and environmentally friendly methodology for the synthesis of esters and amides in good-to-high yields .
  • Scientific Field: Peptide Synthesis

    • Application Summary : Tert-butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis .
    • Methods of Application : These ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Scientific Field: Organic Synthesis

    • Application Summary : Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines .
    • Methods of Application : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
    • Results or Outcomes : The application of tert-butanesulfinamide in the asymmetric synthesis has been growing in the last two decades .

Safety And Hazards

The related compound “tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate” has several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 3-(1-amino-2-methylpropan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-13(17(4,5)11-18)12-8-6-7-9-14(12)19/h6-10H,11,18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNNTRWRJFJHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727996
Record name tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate

CAS RN

942148-12-1
Record name tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
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tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
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tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
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tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
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tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Reactant of Route 6
tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate

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